molecular formula C19H16N2O3S B3198336 2-(((7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile CAS No. 1011625-20-9

2-(((7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile

Cat. No.: B3198336
CAS No.: 1011625-20-9
M. Wt: 352.4 g/mol
InChI Key: SFEFWJZRJQELQU-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule combining a 7-hydroxy-8-methylcoumarin moiety and a 4,6-dimethylnicotinonitrile group linked via a methylthio (-SCH2-) bridge. The coumarin segment (7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl) is derived from methods analogous to those described for 7-hydroxy-4-methylcoumarin derivatives, involving condensation and functionalization steps . The nicotinonitrile portion (4,6-dimethyl-2-thioalkylnicotinonitrile) is synthesized via acid-catalyzed hydrolysis of nitrile precursors, as demonstrated in the preparation of related 4,6-dimethyl-2-(alkylthio)nicotinonitrile derivatives .

Properties

IUPAC Name

2-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-10-6-11(2)21-19(15(10)8-20)25-9-13-7-17(23)24-18-12(3)16(22)5-4-14(13)18/h4-7,22H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEFWJZRJQELQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC(=O)OC3=C2C=CC(=C3C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile is a hybrid molecule that combines features of coumarins and nicotinonitriles. Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H18N2O3S\text{C}_{20}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

This structure indicates the presence of both a coumarin moiety and a nicotinonitrile component, which may contribute to its biological efficacy.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups in the coumarin structure enhances its ability to scavenge free radicals. Studies have shown that compounds with similar structures can effectively reduce oxidative stress in various biological systems, suggesting that this compound may possess comparable antioxidant capabilities.

Anticancer Properties

Coumarins are recognized for their potential in cancer therapy. They have been reported to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases. The specific compound under investigation may enhance these effects due to its unique structural features that could interact with cellular targets involved in cancer progression.

Antimicrobial Activity

The antimicrobial properties of coumarins have been extensively studied. The incorporation of the thioether group in this compound may enhance its interaction with microbial membranes, leading to increased antimicrobial activity. Preliminary studies suggest that derivatives similar to this compound exhibit significant antibacterial and antifungal activities.

Case Studies

  • Antioxidant Evaluation : In a study evaluating various coumarin derivatives, it was found that compounds with similar structural motifs displayed IC50 values in the micromolar range for DPPH radical scavenging activity. The compound's antioxidant potential was assessed using standard assays such as DPPH and ABTS.
  • Anticancer Mechanisms : A study focusing on a related coumarin derivative demonstrated its ability to inhibit the proliferation of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The results indicated a downregulation of anti-apoptotic proteins and an upregulation of pro-apoptotic factors.
  • Antimicrobial Screening : Research involving a series of coumarin-based compounds revealed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at concentrations lower than those typically required for standard antibiotics.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis; cell cycle arrest
AntimicrobialDisruption of microbial membranes

Comparison with Similar Compounds

Coumarin-Thioether Derivatives

  • 7-Hydroxyl-4-(methylthio)-2-oxo-2H-chromene-3-carbonitrile (Patent Compound, ): Structural Differences: This compound features a 3-cyano group on the coumarin core and a methylthio substituent at position 4, compared to the target compound’s 4-methylthio-linked nicotinonitrile. Functional Implications: The patent compound is designed as a fluorescent probe for nucleolus staining in biological cells due to its extended conjugation and electron-withdrawing cyano group . In contrast, the target compound’s nicotinonitrile moiety may prioritize interactions with enzymatic targets (e.g., kinase inhibition) or alter solubility profiles.

Nicotinonitrile-Thioether Derivatives

  • 4,6-Dimethyl-2-(alkylthio)nicotinonitriles (): Structural Differences: These derivatives have simple alkylthio chains (e.g., C3H7, C4H9) instead of the coumarin-linked methylthio group. Synthetic Comparison: The target compound’s synthesis likely involves nucleophilic substitution between a coumarin-methylthiol intermediate and a halogenated nicotinonitrile, whereas simpler alkylthio derivatives are synthesized via acid-catalyzed hydrolysis of nitriles . Functional Implications: Alkylthio derivatives in are intermediates for amide formation, suggesting the target compound’s nitrile group could be further functionalized for enhanced bioactivity.

Thioether-Containing Bioactive Compounds

  • N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (Compound 15, ): Structural Differences: This benzamide derivative incorporates a thienylmethylthio group and a pyridine-based side chain, diverging from the target compound’s coumarin-nicotinonitrile framework. Functional Implications: Compounds in are designed for anticancer or antiviral applications, highlighting the role of thioether linkages in enhancing membrane permeability or target binding . The target compound’s coumarin moiety may confer fluorescence properties useful for cellular imaging, similar to ’s patent compound .

Data Tables: Key Comparisons

Compound Name / Feature Core Structure Thioether Substituent Key Functional Group Potential Application
Target Compound Coumarin-Nicotinonitrile Coumarin-methylthio Nitrile, Hydroxyl Medicinal chemistry, Imaging
Patent Compound () Coumarin-Carbonitrile Methylthio at C4 Cyano, Hydroxyl Fluorescent probes
4,6-Dimethyl-2-(C3H7-thio)nicotinonitrile () Nicotinonitrile Propylthio Nitrile Intermediate for amides
Compound 15 () Benzamide-Pyridine Thienylmethylthio Amide, Cyano Anticancer agents

Research Findings and Implications

  • Bioactivity : Thioether linkages in and compounds enhance pharmacokinetic properties, suggesting the target compound’s methylthio bridge may improve bioavailability .
  • Fluorescence: The coumarin core’s intrinsic fluorescence (as in ) could position the target compound for dual roles in therapy and diagnostics .
  • Synthetic Flexibility : The nitrile group offers avenues for further derivatization, such as hydrolysis to amides (as in ) or conversion to tetrazoles .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-(((7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, including:

  • Thioether linkage formation : Reacting a chromene derivative (e.g., 7-hydroxy-8-methyl-2-oxo-2H-chromen-4-ylmethanol) with a thiol-containing nicotinonitrile precursor under acidic or basic conditions.
  • Acid-catalyzed hydrolysis : Optimize temperature (e.g., 60–80°C) and solvent systems (e.g., ethanol/HCl) to improve yields, as demonstrated in analogous 2-thioalkyl nicotinonitrile syntheses .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for purity validation.

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns and thioether bond formation.
  • FT-IR : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, S-C stretching at ~600–700 cm⁻¹).
  • Crystallography :
  • Single-crystal X-ray diffraction : Use SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids .
  • Validation : Apply checkCIF/PLATON to resolve crystallographic inconsistencies (e.g., ADDSYM alerts) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structure refinement?

  • Methodological Answer :

  • Refinement strategies :
  • Use SHELXL’s restraints (e.g., DFIX, FLAT) to manage disordered moieties or partial occupancy .
  • Cross-validate hydrogen bonding and π-π interactions using Mercury software.
  • Data reconciliation : Compare experimental data (XRD) with computational models (DFT-optimized geometries) to resolve bond-length/angle mismatches .

Q. What experimental designs are effective for evaluating the compound’s biological activity (e.g., enzyme inhibition or fluorescence)?

  • Methodological Answer :

  • In vitro assays :
  • Fluorescence studies : Design cell imaging protocols using fixed/live cells, with excitation/emission spectra matching the chromene moiety’s properties .
  • Enzyme inhibition : Use a randomized block design with controls (e.g., DMSO vehicle) and replicates (n ≥ 4) to assess IC₅₀ values .
  • Dose-response analysis : Apply nonlinear regression models (e.g., Hill equation) to quantify potency .

Q. How can contradictory data in pharmacological or environmental impact studies be analyzed?

  • Methodological Answer :

  • Statistical frameworks :
  • Use ANOVA with post-hoc Tukey tests to compare treatment groups and identify outliers .
  • Apply Bayesian models to assess uncertainty in environmental degradation studies (e.g., half-life variability in aquatic vs. soil matrices) .
  • Theoretical alignment : Link findings to existing SAR models or toxicokinetic theories to explain discrepancies (e.g., hydrophobicity vs. membrane permeability trade-offs) .

Q. What strategies enhance the reproducibility of synthetic protocols for scale-up in academic settings?

  • Methodological Answer :

  • Process optimization :
  • Conduct Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading).
  • Use HPLC-MS to track side products and adjust reaction stoichiometry iteratively .
  • Documentation : Adhere to FAIR data principles by sharing raw spectra and crystallographic CIF files in open repositories .

Tables for Key Methodological Comparisons

Table 1 : Comparison of Crystallographic Refinement Tools

ToolApplicationStrengthsLimitations
SHELXL Small-molecule refinementRobust restraint handlingLimited for macromolecules
PLATON ValidationAutomated symmetry checksRequires pre-refined data

Table 2 : Experimental Design Parameters for Biological Assays

ParameterRecommendationRationale
Replicates (n)≥4 per groupReduces Type I/II errors
Control groupsVehicle (DMSO), positive inhibitorNormalizes solvent effects
Data normalizationRelative fluorescence units (RFU)Corrects background noise

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-(((7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile

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